2-Cyclopentenone chemical formula and structure
2-Cyclopentenone chemical formula and structure
An In-depth Technical Guide to 2-Cyclopentenone: Chemical Properties, Synthesis, and Biological Relevance
Abstract
2-Cyclopentenone, a cyclic enone with the chemical formula C₅H₆O, serves as a pivotal structural motif in a vast array of natural products and pharmaceutically active compounds.[1][2] Its unique electronic and structural features, characterized by a conjugated ketone and alkene system within a five-membered ring, impart a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of 2-Cyclopentenone, detailing its chemical structure, physical properties, key synthetic methodologies, and its significant role in biological signaling pathways, particularly in the context of inflammation and cancer research.
Chemical Structure and Formula
2-Cyclopentenone is an organic compound consisting of a five-membered carbon ring containing a ketone functional group and a carbon-carbon double bond in conjugation with the carbonyl group.[1]
The structure of 2-Cyclopentenone is depicted below.
Caption: Chemical structure of 2-Cyclopentenone (C₅H₆O).
Physicochemical Properties
2-Cyclopentenone is a colorless to light yellow liquid at room temperature.[1][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆O | [1][3] |
| Molar Mass | 82.102 g·mol⁻¹ | [1] |
| Density | 0.98 g/mL at 25 °C | [1] |
| Boiling Point | 150 °C (at 760 mmHg) | [1] |
| 64-65 °C (at 19 mmHg) | ||
| Flash Point | 42 °C (108 °F) | [1] |
| Refractive Index (n20/D) | 1.481 | |
| Solubility | Almost insoluble in water | [1] |
| Soluble in alcohol | [5] |
Spectroscopic Data
The structural features of 2-Cyclopentenone give rise to characteristic spectroscopic signatures.
| Spectroscopic Data | Characteristic Peaks / Shifts | Reference |
| ¹H NMR (CDCl₃, 89.56 MHz) | δ = 7.75 ppm (m, 1H, =CH-C=O) | [6] |
| δ = 6.21 ppm (m, 1H, =CH) | [6] | |
| δ = 2.70 ppm (m, 2H, -CH₂-C=O) | [6] | |
| δ = 2.36 ppm (m, 2H, -CH₂-) | [6] | |
| IR (Gas Phase) | ~1730 cm⁻¹ (C=O stretch, strong) | [7][8] |
| ~1650 cm⁻¹ (C=C stretch, medium) | [7][8] | |
| ~3050 cm⁻¹ (=C-H stretch) | [7][8] | |
| Mass Spectrometry (EI) | m/z = 82 (M⁺) | [3] |
| m/z = 54, 53 | [3] |
Synthesis and Experimental Protocols
A variety of synthetic routes are available for the preparation of the 2-cyclopentenone core.[2] One of the most common laboratory-scale methods is the acid-catalyzed dehydration of cyclopentanediols.[1][9]
Protocol: Acid-Catalyzed Dehydration of Cyclopentanediols
This procedure outlines a robust method for synthesizing 2-cyclopentenone from a mixture of cyclopentenediols.[9]
Materials:
-
Cyclopentenediol mixture (100 g, 1.0 mole)
-
p-Toluenesulfonic acid monohydrate (1-2 g)
-
Methylene (B1212753) chloride (150 mL)
-
Anhydrous sodium sulfate
-
Carborundum boiling chips
Equipment:
-
250-mL round-bottom flask
-
Short path vacuum distillation apparatus
-
Condenser
-
250-mL receiving flask, cooled in an ice bath
-
Heat source (e.g., infrared heat lamp with a Variac)
-
Vigreux column
Procedure:
-
Place 100 g of the cyclopentenediol mixture and a few boiling chips into the 250-mL round-bottom flask.
-
Assemble the vacuum distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Heat the mixture to 50–55 °C.
-
Briefly open the flask, add 1-2 g of p-toluenesulfonic acid monohydrate, and immediately re-seal the system.
-
Reduce the pressure to 10–15 mm Hg.
-
Continue heating carefully. A mixture of 2-cyclopentenone and water will begin to distill over, with the head temperature rising from approximately 45 °C to 60 °C.
-
Gradually increase the flask temperature to maintain a steady distillation rate until about 10% of the original volume remains in the distilling flask. The process typically takes 30-60 minutes.
-
Dissolve the distillate in 150 mL of methylene chloride and dry the solution over anhydrous sodium sulfate.
-
Carefully remove the methylene chloride by distillation through a Vigreux column.
-
Purify the resulting residue by distillation to yield 44–49 g (53–60%) of pure 2-cyclopentenone (b.p. 151–154 °C).[9]
Caption: Workflow for the synthesis of 2-Cyclopentenone via dehydration.
Other Synthetic Strategies
Several other powerful methods are employed for constructing the 2-cyclopentenone ring system:
-
Nazarov Cyclization: An acid-catalyzed 4π-electrocyclic ring closure of divinyl ketones.[1][10]
-
Pauson–Khand Reaction: A [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, often catalyzed by cobalt complexes.[1][2]
-
Saegusa–Ito Oxidation: The oxidation of cyclopentanone (B42830) silyl (B83357) enol ethers to form the corresponding enone.[1]
-
Ring-Closing Metathesis: Cyclization of appropriate diene precursors using catalysts like Grubbs' catalyst.[1]
Reactions and Biological Significance
As an α,β-unsaturated ketone, 2-cyclopentenone readily undergoes nucleophilic conjugate addition (Michael reaction) and participates as a dienophile in Diels-Alder reactions.[1] This reactivity is central to its role in both organic synthesis and biological systems.
The cyclopentenone ring is a core feature of prostaglandins (B1171923), a class of lipid mediators involved in inflammation.[1][11] Cyclopentenone prostaglandins (cyPGs), such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂), are known to possess potent anti-inflammatory, anti-viral, and anti-neoplastic properties.[12][13]
A primary mechanism for their anti-inflammatory action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12] The electrophilic carbon in the cyclopentenone ring can covalently adduct to cysteine residues in key signaling proteins, such as IκB kinase (IKK), thereby preventing the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. This sequesters NF-κB in the cytoplasm and prevents the transcription of pro-inflammatory genes.[12]
Caption: Inhibition of the NF-κB signaling pathway by cyclopentenones.
Conclusion
2-Cyclopentenone is more than a simple organic molecule; it is a versatile building block in chemical synthesis and a key pharmacophore in drug discovery. Its well-defined structure and reactivity, coupled with its presence in biologically potent natural products, ensure its continued importance for researchers in chemistry, biology, and medicine. A thorough understanding of its properties, synthesis, and biological interactions is crucial for leveraging its potential in the development of novel therapeutics.
References
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- 5. 2-cyclopentenone, 930-30-3 [thegoodscentscompany.com]
- 6. 2-Cyclopenten-1-one(930-30-3) 1H NMR [m.chemicalbook.com]
- 7. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Cyclopenten-1-one [webbook.nist.gov]
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- 10. Simple Synthesis of 2-Cyclopentenones - ChemistryViews [chemistryviews.org]
- 11. Cyclopentenone Prostaglandins: Biologically Active Lipid Mediators Targeting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
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